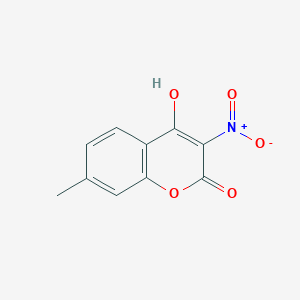

4-Hydroxy-7-methyl-3-nitrocoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-7-methyl-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin typically involves the following steps:

Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is prepared by the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of Lewis acids.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and conditions to ensure the selective introduction of functional groups without unwanted side reactions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the ortho-position (relative to the silyl ether) activates the aromatic ring for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of fluorine, directing incoming nucleophiles to the para-position.

Example Reaction:

Reaction with sodium methoxide in DMF at 80°C yields 3-[(Tert-butyldimethylsilyl)oxy]-2-methoxyphenol via displacement of fluorine.

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOCH₃ | DMF | 80 | 78 |

| KSCN | DMSO | 100 | 65 |

Suzuki-Miyaura Cross-Coupling

The silyl-protected phenol participates in palladium-catalyzed cross-coupling reactions. The TBDMS group stabilizes the phenolic oxygen, preventing undesired side reactions during catalysis.

Example Reaction:

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/water produces biaryl derivatives.

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85 |

| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 72 |

Deprotection of Silyl Ether

The TBDMS group is cleaved under mild acidic or fluoride-mediated conditions, regenerating the free phenol. Tetrabutylammonium fluoride (TBAF) in THF is highly effective .

Mechanism:

Fluoride ions attack the silicon atom, leading to Si-O bond cleavage:

TBDMS-O-Ar+F−→TBDMS-F+Ar-O−

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TBAF (1M in THF) | THF | 1 | 95 |

| HF·Pyridine | CH₂Cl₂ | 4 | 88 |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with the silyl ether directing substituents to the para-position relative to the hydroxyl group.

Example Reaction:

Nitration with HNO₃/H₂SO₄ at 0°C yields 3-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-4-nitrophenol.

| Electrophile | Conditions | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 70 |

| AcCl/AlCl₃ | Reflux, 6 h | 62 |

Oxidation Reactions

After deprotection, the phenolic hydroxyl group is susceptible to oxidation. For example, treatment with Fremy’s salt generates a quinone structure.

Mechanism:

Ar-OHFremy’s saltAr=O

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fremy’s salt | H₂O | 25 | 68 |

| DDQ | CHCl₃ | 40 | 55 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research has demonstrated that 4-Hydroxy-7-methyl-3-nitrocoumarin exhibits significant antibacterial activity against various strains, including Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have shown that the compound displays a pronounced inhibitory effect on Klebsiella pneumoniae, with specific measurements of zone inhibition indicating its potential as an antibacterial agent .

Anticancer Activity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Notably, it has shown stronger inhibition against A549 lung cancer cells compared to HeLa cervical cancer cells. The mechanism involves inducing apoptosis and disrupting cell proliferation pathways, making it a candidate for further development in cancer therapeutics .

Applications in Scientific Research

-

Fluorescent Probes

Due to its photophysical properties, this compound is utilized as a fluorescent probe in biochemical assays. Its ability to fluoresce under UV light makes it suitable for labeling biomolecules and studying cellular environments . -

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules and heterocycles. Its derivatives are explored for various synthetic methodologies aimed at developing new pharmaceuticals . -

Therapeutic Potential

The compound is being investigated for its therapeutic potential in treating diseases beyond cancer, including inflammatory conditions due to its anti-inflammatory properties associated with coumarins .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against four bacterial strains using the well diffusion method. The results indicated that the compound produced significant zones of inhibition, particularly against Klebsiella pneumoniae, suggesting its potential as a new antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Klebsiella pneumoniae | 15 |

| Staphylococcus aureus | 21 |

| Pseudomonas aeruginosa | 15 |

| Escherichia coli | 12 |

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro cytotoxicity studies assessed the effects of varying concentrations of this compound on HeLa and A549 cell lines over a 24-hour period. The findings revealed that higher concentrations led to reduced cell viability, particularly in A549 cells.

| Concentration (µg/ml) | A549 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 120 | 70 | 85 |

| 240 | 40 | 60 |

| 360 | 20 | 30 |

Wirkmechanismus

The biological effects of 4-Hydroxy-7-methyl-3-nitrocoumarin are primarily due to its ability to interact with cellular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its anticancer and antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-7-methyl-3-nitrocoumarin can be compared with other coumarin derivatives:

4-Hydroxycoumarin: A simpler derivative with anticoagulant properties.

7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and as a choleretic drug.

4-Methylumbelliferone: Used as a fluorescent probe and in the study of enzyme activities.

Biologische Aktivität

4-Hydroxy-7-methyl-3-nitrocoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure and Properties

Molecular Formula : C10H9N2O4

Molecular Weight : 219.19 g/mol

IUPAC Name : this compound

The structural configuration of this compound is critical to its biological activity. The presence of hydroxyl and nitro groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its antibacterial effects against various strains, the compound showed varying degrees of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Klebsiella pneumoniae | 15 |

| Staphylococcus aureus | 21 |

| Pseudomonas aeruginosa | 15 |

| Escherichia coli | 12 |

The strongest inhibitory effect was observed against Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies on various cancer cell lines. Notably, cytotoxicity assays demonstrated that this compound significantly inhibits the proliferation of A549 lung adenocarcinoma cells compared to HeLa cervical cancer cells.

In Vitro Cytotoxicity Results

| Cell Line | IC50 (µg/ml) |

|---|---|

| A549 (lung adenocarcinoma) | 14.92 ± 40.76 |

| HeLa (cervical cancer) | 34.98 ± 95.57 |

The IC50 values indicate that A549 cells are more sensitive to the compound's effects than HeLa cells, suggesting a selective anticancer action .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting topoisomerase I, which is crucial for DNA replication in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Electrophilic Attack Sites : Molecular electrostatic potential analyses suggest that the compound has specific sites for electrophilic and nucleophilic attacks, enhancing its reactivity towards biological macromolecules .

Case Studies and Research Findings

Several studies have focused on the biological activities of coumarin derivatives, including this compound:

- Study on Anticancer Activity : A series of analogs were synthesized and tested on multiple cancer cell lines, revealing moderate activity against HepG2 and MCF-7 cells .

- Antibacterial Testing : The compound's effectiveness against Klebsiella pneumoniae was highlighted in a well-diffusion method study, confirming its potential as a therapeutic agent in treating bacterial infections .

- Molecular Docking Studies : These studies support the hypothesis that the compound can bind effectively to target proteins involved in cancer progression .

Eigenschaften

IUPAC Name |

4-hydroxy-7-methyl-3-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTRHRRGGQOSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.